molecular formula C10H15N3O2 B2875830 N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide CAS No. 1788842-85-2

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide

Cat. No.: B2875830
CAS No.: 1788842-85-2
M. Wt: 209.249
InChI Key: AONNVDOIJSOOCV-UHFFFAOYSA-N
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Description

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its pyrimidine ring substituted with ethoxy, dimethyl, and acetamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide typically involves the reaction of 2-ethoxy-4,6-dimethylpyrimidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the pyrimidine nitrogen on the acetic anhydride, followed by the elimination of acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)ethylamine.

    Substitution: N-(2-substituted-4,6-dimethylpyrimidin-5-yl)acetamide.

Scientific Research Applications

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide
  • 2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide

Uniqueness

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-5-15-10-11-6(2)9(7(3)12-10)13-8(4)14/h5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONNVDOIJSOOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=N1)C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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